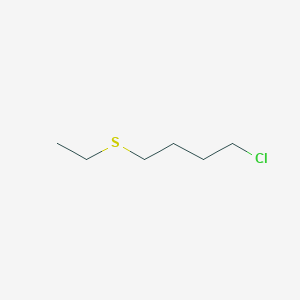
1-Chloro-4-(ethylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(ethylsulfanyl)butane is an organic compound with the molecular formula C6H13ClS It is a chlorinated butane derivative where an ethylsulfanyl group is attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(ethylsulfanyl)butane can be synthesized through a multi-step processThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(ethylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted butane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water, under reflux conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include 1-hydroxy-4-(ethylsulfanyl)butane, 1-amino-4-(ethylsulfanyl)butane, or 1-(ethylsulfanyl)-4-thiobutane.
Oxidation: Major products include 1-chloro-4-(ethylsulfinyl)butane and 1-chloro-4-(ethylsulfonyl)butane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(ethylsulfanyl)butane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-4-(ethylsulfanyl)butane exerts its effects depends on the specific reaction it undergoes. For nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the ethylsulfanyl group is converted to sulfoxides or sulfones, altering the compound’s chemical properties .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(methylsulfanyl)butane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-4-(propylsulfanyl)butane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Chloro-4-(ethylsulfanyl)butane is unique due to the presence of the ethylsulfanyl group, which imparts distinct reactivity and chemical properties compared to its methyl and propyl analogs. This makes it particularly useful in specific synthetic applications where the ethylsulfanyl group is required .
Eigenschaften
Molekularformel |
C6H13ClS |
|---|---|
Molekulargewicht |
152.69 g/mol |
IUPAC-Name |
1-chloro-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
InChI-Schlüssel |
YZUYXNFHQZMAGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


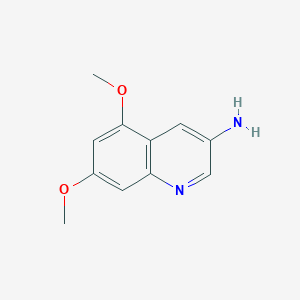
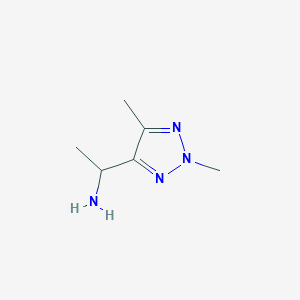
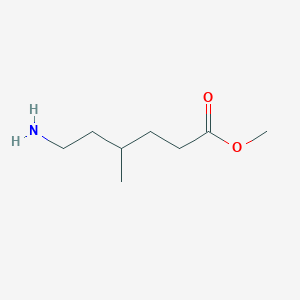
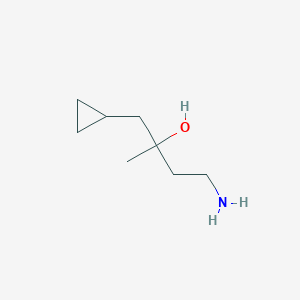
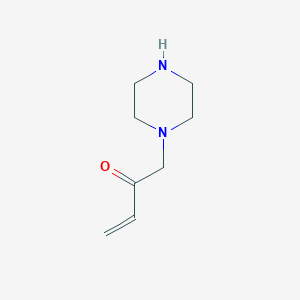
![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
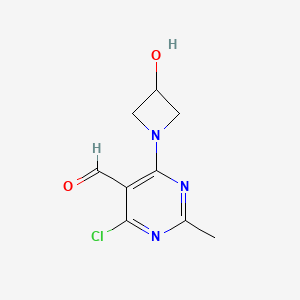
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

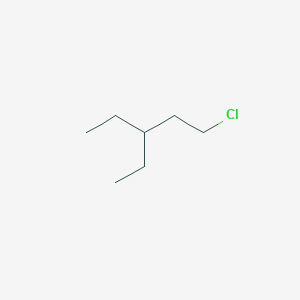
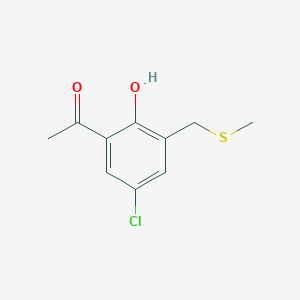

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
